

Methanol: A Technical Guide to its Chemical Properties for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanol**

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical and physical properties of **methanol** (CH_3OH), a foundational solvent and reagent in numerous research and development applications. From its role in analytical chromatography and spectroscopy to its increasing importance as a C1 building block in sustainable organic synthesis, this document serves as a comprehensive technical resource. It includes detailed data, experimental protocols, and process visualizations to support laboratory work and drug discovery.

Core Chemical and Physical Properties

Methanol, also known as methyl alcohol or wood alcohol, is the simplest aliphatic alcohol.^[1] It is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor.^[1] Its utility in the laboratory is underpinned by a unique combination of physical and chemical characteristics.

Table 1: General Physical and Chemical Properties of **Methanol**

Property	Value	Source(s)
Molecular Formula	CH₃OH / CH₄O	[2] [3]
Molecular Weight / Molar Mass	32.04 g/mol	[2] [3] [4]
Boiling Point	64.6 - 64.7 °C	[2] [4] [5]
Melting / Freezing Point	-97.6 to -98 °C	[2] [4] [5]
Density	0.791 - 0.792 g/cm ³ at 20-25 °C	[2] [4]
Flash Point	11 °C (52 °F) (closed cup)	[3] [4] [6]
Autoignition Temperature	455 °C	[3]
Vapor Pressure	97 Torr (12.8 kPa) at 20 °C	[3] [6]
Vapor Density	1.11 (vs. air)	[4]
Viscosity	0.544 - 0.59 cP at 20-25 °C	[4] [6]
Surface Tension	22.55 dyn/cm at 20 °C	[6]
Refractive Index	1.329 at 20 °C	[4] [6]
Solubility in Water	Completely miscible	[2] [3] [6]

| Explosive Limits | LEL: 6.0%, UEL: 36.0% |[\[6\]](#) |

Table 2: Thermophysical Properties of **Methanol** at Various Temperatures

Temperature (°C)	Latent Heat (kJ/kg)	Liquid Density (kg/m³)	Liquid Viscosity (cP)	Vapor Pressure (bar)
-50	1194	844	1.700	0.01
-30	1187	834	1.300	0.02
-10	1182	819	0.945	0.04
10	1175	801	0.701	0.10
30	1155	782	0.521	0.25
50	1125	764	0.399	0.55
70	1085	746	0.314	1.31

Data sourced from LEAP Online.[\[7\]](#)

Solvent Properties and Applications

Methanol's efficacy as a solvent stems from its polarity, which allows it to dissolve a wide range of organic compounds and makes it fully miscible with water.[\[8\]](#)[\[9\]](#) It is classified as a polar protic solvent, capable of donating a hydrogen bond.[\[10\]](#)

Table 3: Key Solvent Properties of **Methanol**

Property	Value	Source(s)
Dielectric Constant	32.7 - 33.0 at 20-25 °C	[4] [6]
Dipole Moment	1.7 - 2.87 D	[4] [6]
Polarity Index (P')	5.1	[6]

| Eluotropic Value (Alumina) | 0.95 |[\[6\]](#) |

These properties make **methanol** a crucial solvent in various research applications:

- Chromatography: **Methanol** is one of the most common organic modifiers used as a mobile phase in reversed-phase High-Performance Liquid Chromatography (HPLC).[\[10\]](#)[\[11\]](#) It is

suitable for routine HPLC analysis due to its high purity, low residue, and stable baselines.
[12] However, for highly critical work or gas chromatography (GC), specialized GC-grade solvents are recommended.[12] When mixed with water, the viscosity of the solution increases, which can lead to higher column backpressure.[13]

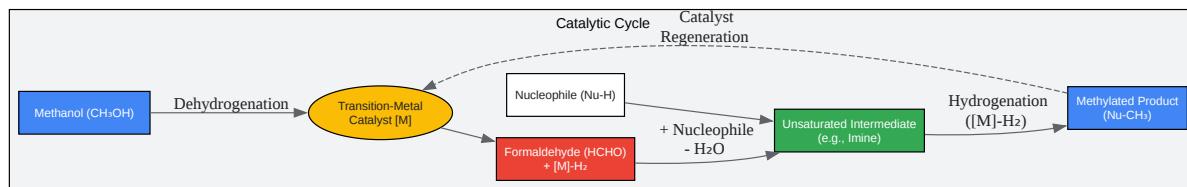
- Extraction: Due to its polarity, **methanol** is highly effective for extracting a wide array of bioactive compounds from natural sources, including alkaloids, flavonoids, and glycosides.[8]
[14] It can penetrate plant tissues to dissolve active ingredients, separating them from the plant matrix.[8]
- General Laboratory Use: It is frequently used as a cleaning, de-staining, and drying agent in various laboratory procedures, including gel electrophoresis.[15]

Reactivity and Role in Chemical Synthesis

Methanol is not only a solvent but also a versatile C1 building block for synthesizing a wide range of chemicals.[1][16][17]

Key Reactions:

- Combustion: It burns in the presence of oxygen to produce carbon dioxide and water: 2 $\text{CH}_3\text{OH} + 3 \text{O}_2 \rightarrow 2 \text{CO}_2 + 4 \text{H}_2\text{O}$.[1][2]
- Oxidation: **Methanol** can be oxidized to form formaldehyde and subsequently formic acid.[2]
[18] This is a critical reaction in both industrial synthesis and its mechanism of toxicity.
- Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form methyl esters.[2][18] This reaction is fundamental to the production of biodiesel.[18]
- C1 Source in Synthesis: In modern organic synthesis, **methanol** is increasingly used as a sustainable and inexpensive methylating agent.[16] Through a "Borrowing Hydrogen" (BH) mechanism, transition-metal catalysts temporarily "borrow" hydrogen from **methanol** to form formaldehyde *in situ*.[16] This highly reactive intermediate then reacts with a nucleophile before the metal-hydride catalyst returns the hydrogen, completing the methylation.[16][19] This approach avoids the use of toxic and expensive reagents like methyl iodide.[16]



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Borrowing Hydrogen mechanism for methylation using **methanol**.

Spectroscopic Properties

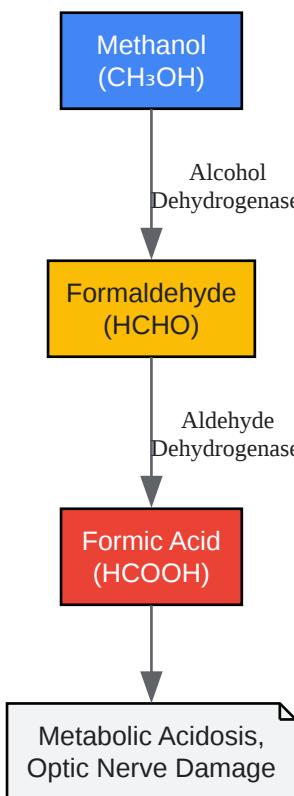
Methanol is a common solvent for spectroscopic analysis, though its suitability varies by technique.

- UV-Visible Spectroscopy: **Methanol** is considered a good solvent for UV-Vis spectroscopy because its UV cutoff is around 205-210 nm.[4][20] This means it is transparent at wavelengths above this range, where many pharmaceutical compounds and other analytes absorb light, thus minimizing interference.[15][20]
- Infrared (IR) Spectroscopy: **Methanol** is generally a poor choice for IR spectroscopy because it absorbs strongly in the infrared region, which would obscure the spectrum of the dissolved analyte.[20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the hydroxyl (-OH) proton signal is a singlet whose chemical shift is concentration-dependent, while the methyl (-CH₃) protons appear as a singlet around 3.4 ppm. In ¹³C NMR, a single peak for the methyl carbon appears around 49 ppm.[21] Deuterated **methanol** (CD₃OD) is commonly used as an NMR solvent.

Role in Drug Development and Pharmaceutical Applications

Methanol is indispensable in the pharmaceutical industry, where high-purity, pharmacopeia-grade solvent is required.[8][14]

- Solvent for Drug Synthesis: It serves as a primary solvent for dissolving a wide range of organic compounds, allowing reactants and catalysts to mix and react efficiently.[8] Its relatively low boiling point facilitates easy removal from the reaction mixture after synthesis is complete.[8]
- Extraction of Active Pharmaceutical Ingredients (APIs): **Methanol** is used extensively to extract bioactive compounds from natural products like plants and herbs.[8][14]
- Analytical Applications: It is a key solvent in analytical techniques such as HPLC and GC-MS, which are used for quality control, purity analysis, and sample preparation in drug development.[8]
- Drug Metabolism Studies: While not used directly, understanding **methanol** metabolism is crucial in toxicology. In the body, **methanol** is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid, which is responsible for its toxicity, including metabolic acidosis and optic nerve damage.[22][23] This metabolic pathway is a key consideration in toxicological research.[22][24][25]



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Metabolic pathway of **methanol** leading to toxic byproducts.

Safety and Handling

Methanol is both highly flammable and toxic, requiring strict safety protocols in a laboratory setting.[26][27]

- Hazards:
 - Flammability: **Methanol** is a highly flammable liquid with invisible flames in daylight.[1][26] [26] Vapors can travel to an ignition source and flash back.[28]
 - Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[26][29] Ingestion of as little as 10 mL can cause permanent blindness or death.[27] Chronic exposure can lead to cumulative effects.[29]
- Handling and Storage:

- Ventilation: Always handle **methanol** in a well-ventilated area or a chemical fume hood. [29][30]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a lab coat.[27][30]
 - Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and direct sunlight.[6][29]
 - Spills: For small spills (<1 L), trained personnel with appropriate PPE can use an absorbent material for cleanup.[30] For larger spills, evacuate the area and call emergency services.[27]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[27][30]
 - Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[29][30]
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[30][31]

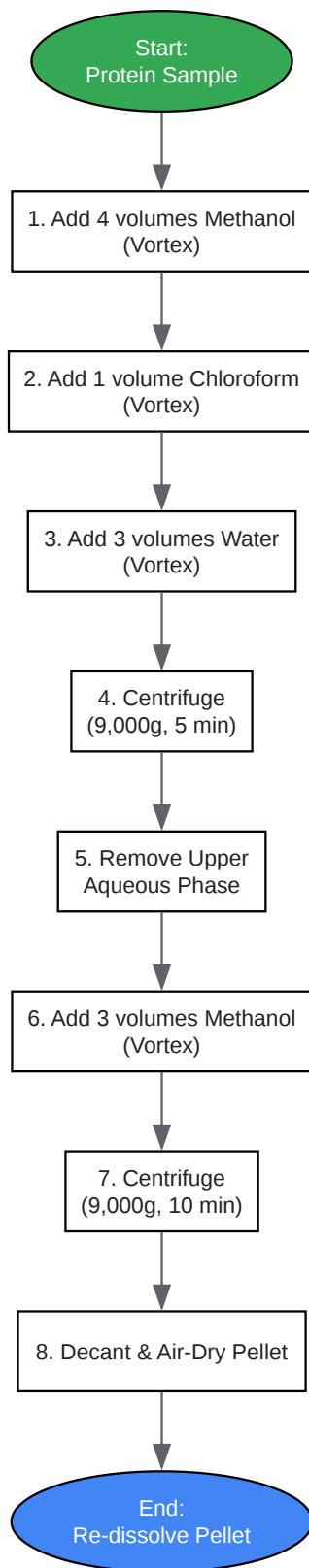
Experimental Protocols

This protocol is adapted from Wessel and Flugge (1984) and is effective for precipitating dilute proteins, even from solutions containing detergents.[32]

Methodology:

- Place the protein sample in a suitably sized centrifuge tube. The tube must accommodate approximately 9 times the initial sample volume.[32]
- Add 4 volumes of cold **methanol** to the sample. Vortex thoroughly.
- Add 1 volume of chloroform. Vortex again.

- Add 3 volumes of water to induce phase separation. Vortex and then centrifuge at 9,000 x g for 5 minutes at 4°C.[32]
- Two phases will form: an upper aqueous phase and a lower solvent phase. The protein will be visible as a white precipitate at the interface.[32]
- Carefully remove and discard the upper aqueous phase without disturbing the protein interface.
- Add 3-4 volumes of **methanol** to wash the pellet. Vortex and centrifuge at 9,000 x g for 10 minutes at 4°C.[32]
- Decant the supernatant and air-dry the protein pellet.
- Re-dissolve the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[32]



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Workflow for **methanol**-chloroform protein precipitation.

This general protocol outlines the use of **methanol** for extracting compounds from dried plant material, enhanced by ultrasonication.

Methodology:

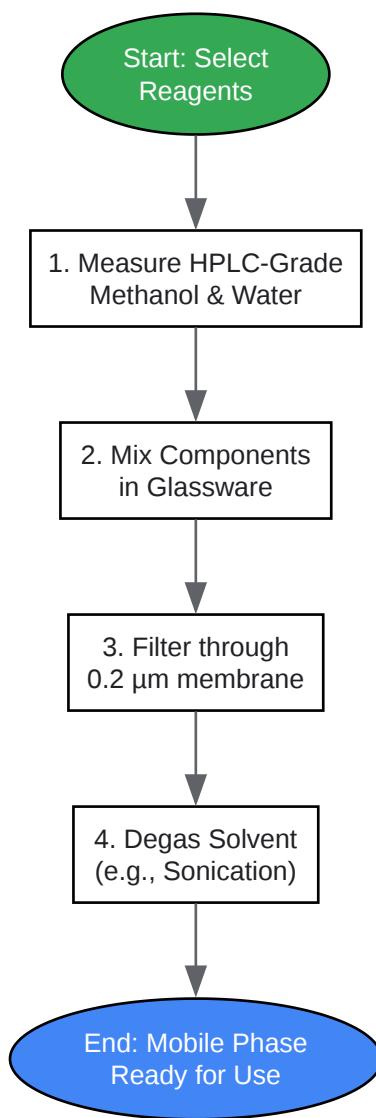
- Prepare the sample by grinding the air-dried plant material to a fine powder (e.g., 80 mesh).
[33]
- Weigh 20 g of the dry powder and place it in a suitable vessel.
- Add 100 mL of **methanol**, often mixed with water (e.g., 50% or 80% **methanol**), to achieve a solid-to-solvent ratio of 1:5.[33][34] The optimal **methanol** concentration can vary depending on the target compounds.[34]
- Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes at a set frequency (e.g., 40 kHz).[34]
- Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).[33]
- To maximize yield, repeat the extraction process on the residue twice more with fresh solvent.[33]
- Combine the filtered extracts.
- Remove the **methanol** from the combined extract using a rotary evaporator to obtain the concentrated crude extract.[34]

This protocol describes the standard procedure for preparing a **methanol**-based mobile phase.

Methodology:

- Select HPLC-grade **methanol** and high-purity water (e.g., Milli-Q or equivalent).[35] Using a lower grade of solvent can introduce impurities that create baseline noise, especially in gradient elution.[13]
- Measure the required volumes of **methanol** and water (and any buffer salts or acids like formic acid or TFA, if needed) to achieve the desired ratio (e.g., 80:20 **methanol**:water).

- Mix the components in a clean, appropriate glass container. If buffer salts are used, ensure they are fully dissolved before adding the **methanol** to prevent precipitation.[11]
- Filter the mobile phase through a 0.2 or 0.45 μm membrane filter to remove any particulate matter that could damage the HPLC system.[35]
- Degas the mobile phase to remove dissolved gases, which can form bubbles and interfere with detector performance. This can be done by sparging with helium, sonication, or vacuum filtration.
- Label the mobile phase container clearly with its composition and preparation date.



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Workflow for preparing an HPLC mobile phase.

Conclusion

Methanol is a uniquely versatile and powerful chemical for research and development. Its well-characterized physical properties, strong solvent capabilities, and defined reactivity make it an essential tool in applications ranging from analytical chemistry to complex organic synthesis and pharmaceutical manufacturing. While its utility is vast, its inherent flammability and toxicity demand rigorous adherence to safety protocols to ensure its effective and safe use in the laboratory.

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